3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
Description
Properties
IUPAC Name |
3-cyclopentyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-4-6-15/h8-9,13,15H,2-7,10-12,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJDVPIVEWJEMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the cyclopentylamine, which undergoes acylation with propanoyl chloride to form the intermediate. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide or isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted amides or isoquinolines.
Scientific Research Applications
3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes two structurally related compounds, which share the tetrahydroisoquinoline core and propanamide/propanoyl substituents. Below is a detailed comparison:
Table 1: Comparative Analysis of Key Compounds
Key Findings:
Substituent Impact on Bioactivity: The fluorine atom in the 3-fluorophenyl analog (C30H33FN2O3) may enhance metabolic stability and binding affinity to hydrophobic targets due to its electronegativity and small size .
Molecular Weight and Solubility :
- The target compound’s molecular weight is expected to exceed 450 g/mol (based on structural similarity), placing it in a range typical for CNS-active drugs. The analogs (470–488 g/mol) suggest marginal solubility challenges, which may require formulation optimization .
Synthetic Accessibility :
- The analogs’ availability in milligram quantities (1–3 mg) indicates feasible synthetic routes, though the cyclopentyl-propanamide group in the target compound may introduce steric hindrance during synthesis.
Biological Activity
3-cyclopentyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. It has been identified as a modulator of apoptotic pathways and may influence cellular processes related to cancer treatment. The tetrahydroisoquinoline moiety is significant for its neuroprotective and anti-inflammatory properties.
Pharmacological Properties
- Anticancer Activity : Research indicates that derivatives of tetrahydroisoquinoline compounds can act as antagonists to inhibitors of apoptosis proteins (IAPs), which are crucial in cancer cell survival. The compound may enhance apoptotic signaling in cancer cells, leading to increased cell death .
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating neurotransmitter systems and reducing oxidative stress, suggesting that this compound may have applications in neurodegenerative diseases .
- Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various conditions .
Study 1: Anticancer Mechanisms
A study published in a patent document examined the effects of tetrahydroisoquinoline derivatives on cancer cell lines. It was found that these compounds could significantly inhibit the growth of specific cancer types by inducing apoptosis through the modulation of IAPs .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of similar compounds. The results indicated that these derivatives could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a potential therapeutic role in conditions like Alzheimer's disease .
Study 3: In Vivo Efficacy
In vivo studies demonstrated that administration of the compound led to reduced tumor sizes in animal models of cancer. The mechanism was attributed to the activation of apoptotic pathways and inhibition of tumor growth factors .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
